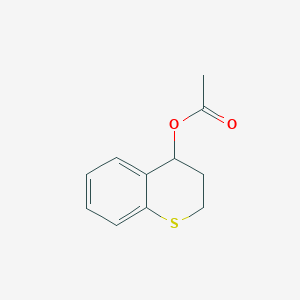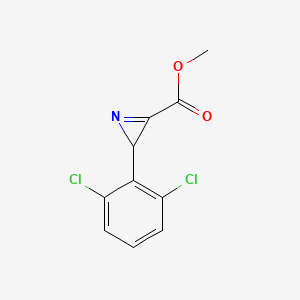
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate is an organic compound that belongs to the class of azirines. Azirines are three-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by the presence of a methyl ester group and a dichlorophenyl group, making it a versatile molecule in organic synthesis and various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichlorobenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the azirine ring . The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in Diels-Alder reactions with furans to form aziridines.
Hydrolysis: The compound can be hydrolyzed to form dihydrofuranol by cleavage of the C-N bond.
Substitution Reactions: It can react with alcohols to form 2-alkoxy-2,5-dihydrofurans.
Common Reagents and Conditions
Diels-Alder Reactions: Typically involve furans and are conducted under mild heating conditions.
Hydrolysis: Requires aqueous acidic or basic conditions to cleave the azirine ring.
Substitution Reactions: Alcohols are used as nucleophiles under mild heating.
Major Products Formed
Aziridines: Formed through cycloaddition reactions.
Dihydrofuranol: Formed through hydrolysis.
2-Alkoxy-2,5-dihydrofurans: Formed through substitution reactions with alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate involves its reactive azirine ring, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2,6-dichlorophenyl)acetate: Another compound with a dichlorophenyl group but lacks the azirine ring.
Uniqueness
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate is unique due to its azirine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research fields.
Eigenschaften
CAS-Nummer |
98081-82-4 |
|---|---|
Molekularformel |
C10H7Cl2NO2 |
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-8(13-9)7-5(11)3-2-4-6(7)12/h2-4,8H,1H3 |
InChI-Schlüssel |
HFLVOSJASLKFMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC1C2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


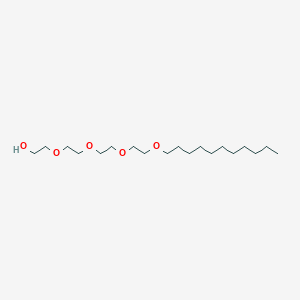
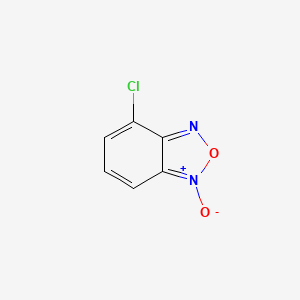
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
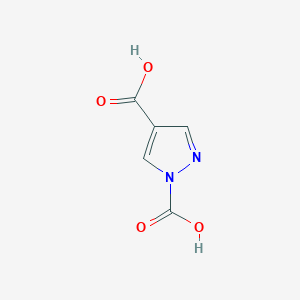
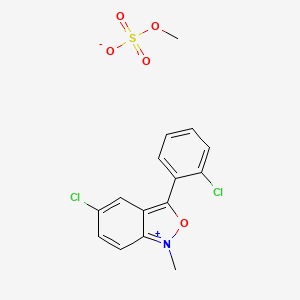

![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)


![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
